![molecular formula C27H24N2O6 B11651881 1,3-Benzodioxol-5-ylmethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11651881.png)
1,3-Benzodioxol-5-ylmethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxol-5-ylmethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (let’s call it Compound X for brevity) is a complex organic compound with the following chemical formula:
C31H27N3O4S2
. It belongs to the class of heterocyclic compounds and contains a benzodioxole ring fused with a pyrimidine ring.Méthodes De Préparation
Synthetic Routes: Compound X can be synthesized through various routes. One common method involves the coupling of a benzodioxole-containing intermediate with a pyrimidine derivative. Copper-catalyzed coupling reactions followed by bromination steps have been employed . detailed synthetic procedures are proprietary and may vary depending on the specific industrial process.
Industrial Production: Industrial-scale production of Compound X typically involves multistep synthesis, purification, and isolation. The exact conditions and scale-up methods are closely guarded by manufacturers.
Analyse Des Réactions Chimiques
Compound X undergoes several chemical reactions:
Oxidation: It can be oxidized under suitable conditions.
Reduction: Reduction reactions may yield different intermediates.
Substitution: Substituents on the benzodioxole ring can be modified.
Condensation: It can participate in condensation reactions.
Common reagents include palladium catalysts, brominating agents, and various bases. Major products formed during these reactions depend on the specific reaction conditions.
Applications De Recherche Scientifique
Compound X has diverse applications:
Medicine: It exhibits potential antitumor activity .
Chemistry: Researchers explore its reactivity and use it as a building block.
Biology: It may interact with cellular targets.
Industry: Its derivatives find applications in materials science.
Mécanisme D'action
The precise mechanism by which Compound X exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparaison Avec Des Composés Similaires
Compound X’s uniqueness lies in its fused benzodioxole-pyrimidine structure. Similar compounds include other pyrimidine derivatives, but none share this exact combination.
Propriétés
Formule moléculaire |
C27H24N2O6 |
|---|---|
Poids moléculaire |
472.5 g/mol |
Nom IUPAC |
1,3-benzodioxol-5-ylmethyl 6-methyl-2-oxo-4-(2-phenylmethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C27H24N2O6/c1-17-24(26(30)33-15-19-11-12-22-23(13-19)35-16-34-22)25(29-27(31)28-17)20-9-5-6-10-21(20)32-14-18-7-3-2-4-8-18/h2-13,25H,14-16H2,1H3,(H2,28,29,31) |
Clé InChI |
FSQMGEVFZRRFOR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)OCC4=CC5=C(C=C4)OCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[5-(5-Cyano-2-hydroxy-4-methyl-6-oxo-6H-pyridin-3-ylidenemethyl)-furan-2-yl]-benzoic acid ethyl ester](/img/structure/B11651812.png)
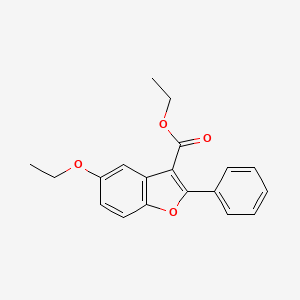

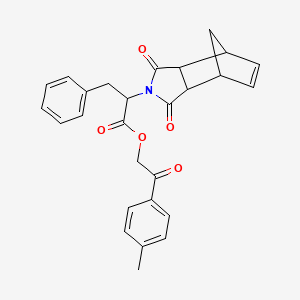
acetate](/img/structure/B11651830.png)
![(5E)-1-[(4-fluorophenyl)methyl]-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11651832.png)
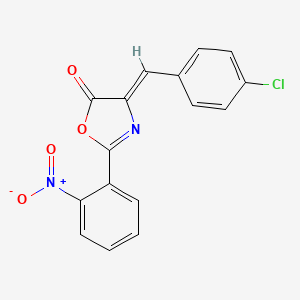

![Methyl 2-({[(2,4-dichlorophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11651845.png)
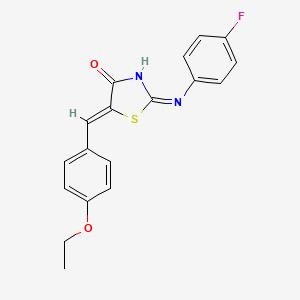
![(5E)-1-(3-bromophenyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11651862.png)
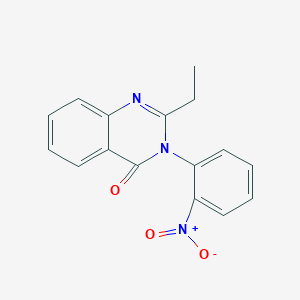
![5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11651875.png)
